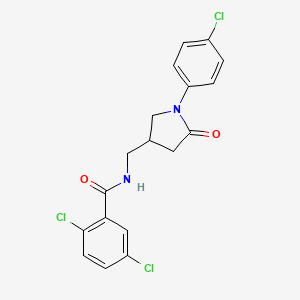

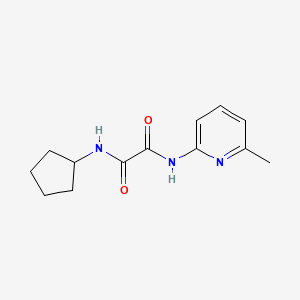

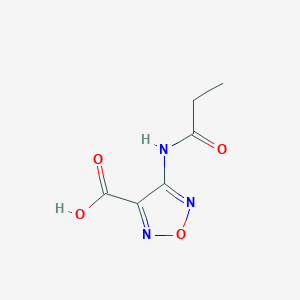

N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide” is a small molecule . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopentyl group attached to one nitrogen atom of the oxalamide group and a 6-methylpyridin-2-yl group attached to the other nitrogen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Synthetic Approaches: Research has developed novel synthetic methods for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a foundation for synthesizing a wide range of oxalamide derivatives, including potentially N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide (Mamedov et al., 2016). This method is high yielding and operationally simple, indicating a practical route for creating various oxalamide compounds for further study.

Coordination Chemistry and Material Science

Coordination Polymers

Oxalamide derivatives have been used to create polymeric complexes with metals such as copper(II) chloride, leading to structures with potential applications in material science and catalysis (Piryazev et al., 2011). These complexes were characterized by X-ray diffraction, suggesting the versatility of oxalamide ligands in constructing complex metal-organic frameworks.

Metal Complexes and Catalysis

The formation of vanadium and copper complexes with oxalamide derivatives suggests applications in catalysis and materials chemistry. Such compounds show interesting spectroscopic properties and potential reactivity, indicative of their utility in creating novel catalytic systems (Maass et al., 2016).

Wirkmechanismus

Target of Action

The primary target of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

The compound interacts with the Methionine aminopeptidase by binding to its active site . This interaction inhibits the enzyme’s activity, leading to changes in protein synthesis and regulation within the cell .

Biochemical Pathways

The inhibition of Methionine aminopeptidase could disrupt these pathways, leading to downstream effects on cell growth and function .

Pharmacokinetics

Like many small molecule drugs, it is expected to be absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually eliminated . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of Methionine aminopeptidase. By inhibiting this enzyme, the compound could disrupt protein synthesis and regulation, potentially leading to effects such as slowed cell growth or altered cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by factors within the body, such as the presence of binding proteins or the individual’s metabolic rate .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-cyclopentyl-N'-(6-methylpyridin-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-9-5-4-8-11(14-9)16-13(18)12(17)15-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,17)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEGZSOGRMDPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2810087.png)

![5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810088.png)

![2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810092.png)

![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810094.png)

![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2810097.png)

![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)

![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2810103.png)